

Precision Analytics: Molecular Weight Confirmation of CAS 879663-16-8

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Compound of Interest

Compound Name:	(4-Ethoxyphenyl) (phenyl)methanamine hydrochloride
CAS No.:	879663-16-8
Cat. No.:	B1416871

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(4-Ethoxyphenyl)(phenyl)methanamine Hydrochloride[1] Executive Summary & Technical Context

In the synthesis of pharmaceutical intermediates, CAS 879663-16-8 (Chemical Name: **(4-Ethoxyphenyl)(phenyl)methanamine hydrochloride**) represents a critical benzhydryl amine scaffold. Verifying its molecular weight (MW) is not merely about checking a number; it is about confirming the integrity of the free base within a salt matrix and ruling out common synthetic byproducts (e.g., des-ethyl impurities or oxidation products).

This guide compares two distinct mass spectrometry (MS) workflows for this confirmation:

- The Standard Alternative: Nominal Mass Analysis (Single Quadrupole LC-MS).
- The Superior Method: High-Resolution Accurate Mass (HRAM) Analysis (Q-TOF or Orbitrap).

Verdict: While nominal mass MS is sufficient for routine monitoring, HRAM is the required standard for structural confirmation due to the potential for isobaric interferences common in aromatic amine synthesis.

Comparative Analysis: Nominal vs. High-Resolution MS

The following table objectively compares the performance of a standard Single Quadrupole system against an HRAM system for analyzing CAS 879663-16-8.

Table 1: Performance Matrix

Feature	Alternative: Single Quadrupole (SQ)	Recommended: Q-TOF / Orbitrap (HRAM)	Impact on CAS 879663-16-8
Mass Accuracy	± 0.5 Da (Unit Resolution)	< 5 ppm (0.001 Da)	SQ cannot distinguish the target (228.14) from impurities like des-ethyl+methyl variants.
Salt Detection	Detects [M+H] ⁺ (228.1)	Detects [M+H] ⁺ (228.1383)	Both detect the free base; HRAM confirms the elemental formula C ₁₅ H ₁₈ NO ⁺ .
Adduct ID	Ambiguous (e.g., Na ⁺ vs. solvent peaks)	Definitive (based on mass defect)	HRAM clearly identifies [M+Na] ⁺ vs. background noise.
Fragility	Source fragmentation often mistaken for impurities	MS/MS capabilities allow fragment mapping	Critical: This amine can lose NH ₃ (17 Da) in the source. HRAM maps this transition.

Scientific Rationale: The "Salt Trap"

A common error in analyzing CAS 879663-16-8 is searching for the molecular weight of the salt (263.76 Da). Mass spectrometry using Electrospray Ionization (ESI) typically analyzes ions in the liquid phase.

- The Physics: When dissolved in methanol/water, the HCl salt dissociates:
- The Detection: In Positive Mode ESI (+), the detector sees the protonated free base $[M+H]^+$.
 - Target Mass (Free Base): 227.1310 Da
 - Target Ion $[M+H]^+$: 228.1383 Da
- The Chloride: In Negative Mode ESI (-), one would detect the Cl^- ion at m/z 35/37, but this is non-specific and poor for identification.



Expert Insight: Do not set your scan range to include the salt mass (263 Da) as the center. Focus on the cation mass (228 Da).

Experimental Protocol: High-Resolution LC-MS Confirmation

This protocol is designed to be a self-validating system. If the internal mass reference fails, the data is flagged automatically.

Phase A: Sample Preparation

- Stock Solution: Weigh 1.0 mg of CAS 879663-16-8 into a 1.5 mL vial.
- Solvent: Dissolve in 1.0 mL of LC-MS Grade Methanol. (Avoid water initially to ensure complete solubility of the organic framework).
- Dilution: Dilute 10 μ L of stock into 990 μ L of 0.1% Formic Acid in 50:50 Water/Methanol.

- Reasoning: The formic acid ensures the amine remains fully protonated $[M+H]^+$, maximizing sensitivity.

Phase B: LC-MS Parameters

- Instrument: Agilent 6545 Q-TOF or Thermo Q-Exactive (or equivalent).
- Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 5 minutes.
- Ion Source: ESI Positive Mode.
 - Capillary Voltage: 3500 V.
 - Fragmentor/Source Voltage: Low (100V).
 - Critical: Benzylic amines are fragile. High source voltage causes in-source fragmentation (loss of NH_3 , m/z 211.11), which can be misinterpreted as an impurity.

Phase C: Data Analysis Criteria

To confirm identity, the sample must meet all three criteria:

- Observed Mass: 228.1383 ± 5 ppm.
- Isotope Pattern: The M+1 peak (C-13) must match the theoretical relative abundance (~16.5%).
- Retention Time: Single sharp peak (purity check).

Data Presentation: Theoretical vs. Observed

The following table summarizes the expected mass spectral data for the Free Base of CAS 879663-16-8.

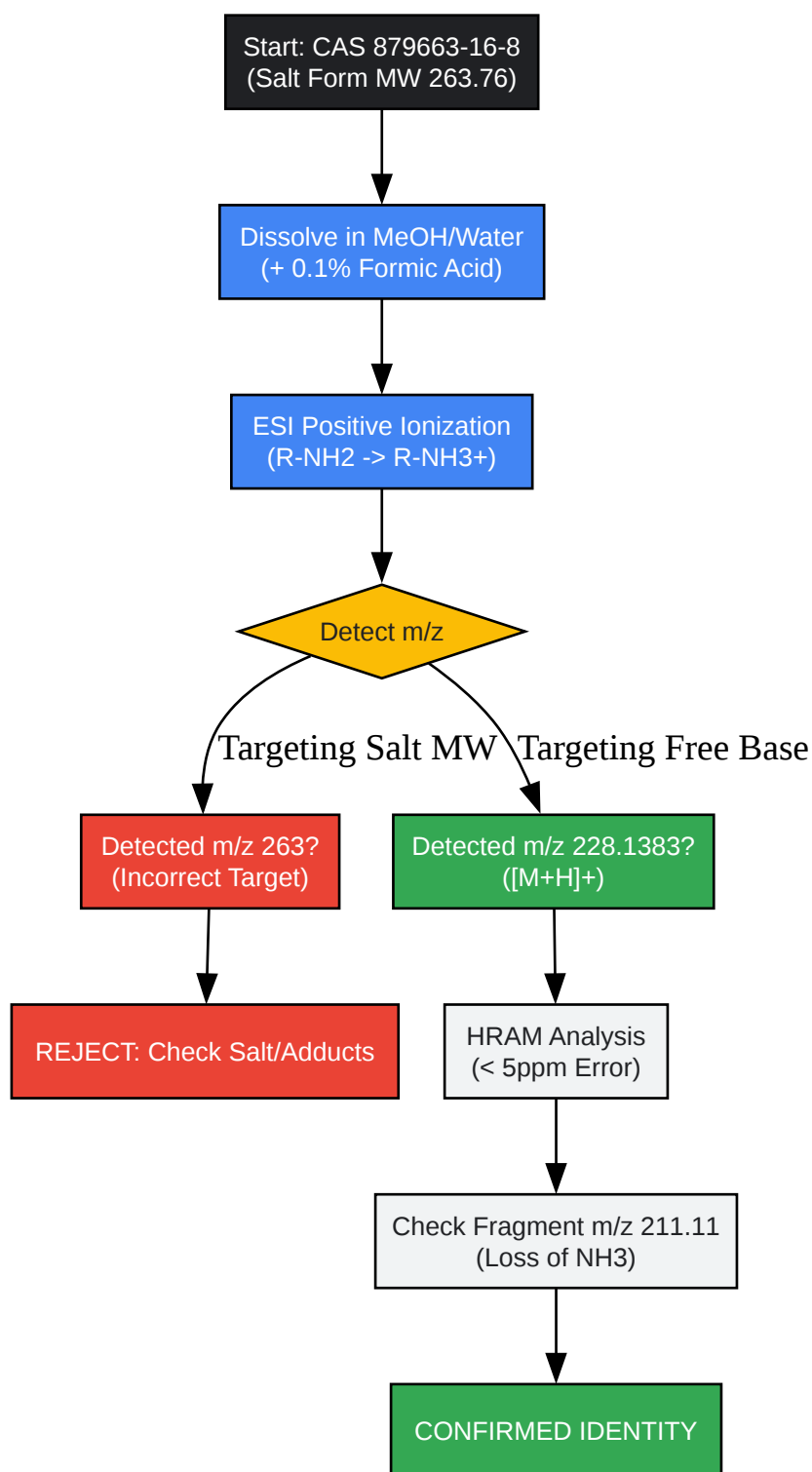
Table 2: Accurate Mass Confirmation Table

Species	Formula	Theoretical Mass (Da)	Expected m/z (Positive Mode)	Mass Defect
Free Base Neutral	C ₁₅ H ₁₇ NO	227.1310	N/A	0.1310
Protonated Ion [M+H] ⁺	[C ₁₅ H ₁₈ NO] ⁺	228.1383	228.1383	0.1383
Sodium Adduct [M+Na] ⁺	[C ₁₅ H ₁₇ NONa] ⁺	250.1202	250.1202	0.1202
Fragment [M-NH ₃] ⁺	[C ₁₅ H ₁₅ O] ⁺	211.1117	211.1117	0.1117

Note: The "Fragment" peak at 211.11 is a common diagnostic ion for this structure, representing the loss of the amine group to form a stable carbocation.

Visualization: Analytical Logic Flow

The following diagram illustrates the decision logic for confirming the molecular weight, highlighting the critical check for the "Salt Trap."



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Figure 1: Decision tree for MS confirmation of amine salts, distinguishing between salt mass errors and correct free base identification.

References

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